

# In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of PIM-35

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PIM-35

Cat. No.: B137230

[Get Quote](#)

Disclaimer: The following guide is a synthesized document based on publicly available information. "**PIM-35**" does not correspond to a known, publicly disclosed molecule in major pharmacology databases and literature as of the last search. The data and methodologies presented here are based on a hypothetical compound and are intended for illustrative purposes to demonstrate the structure and content of such a guide.

## Introduction

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of **PIM-35**, a novel investigational compound. The information herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its mechanism of action and disposition.

## Pharmacokinetics

The pharmacokinetic profile of **PIM-35** has been characterized through a series of in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

A summary of the in vitro ADME parameters for **PIM-35** is presented in Table 1.

Table 1: Summary of In Vitro ADME Data for **PIM-35**

Parameter	Assay System	Value
Solubility	Phosphate Buffered Saline (pH 7.4)	152 $\mu$ M
Permeability	Caco-2 (A -> B)	15 x 10 <sup>-6</sup> cm/s
Plasma Protein Binding	Human	98.5%
Mouse	97.2%	T <sub>1/2</sub> = 45 min
Rat	96.8%	
Metabolic Stability	Human Liver Microsomes (HLM)	
Mouse Liver Microsomes (MLM)	T <sub>1/2</sub> = 25 min	> 50 $\mu$ M
CYP Inhibition (IC <sub>50</sub> )	CYP1A2	
CYP2C9	> 50 $\mu$ M	
CYP2D6	22 $\mu$ M	
CYP3A4	> 50 $\mu$ M	

Single-dose pharmacokinetic studies were conducted in mice and rats. The key parameters are summarized in Table 2.

Table 2: Key Pharmacokinetic Parameters of **PIM-35** in Rodents Following a Single 10 mg/kg Dose

Parameter	Mouse (IV)	Mouse (PO)	Rat (IV)	Rat (PO)
C <sub>max</sub> (ng/mL)	1250	450	1500	600
T <sub>max</sub> (h)	0.1	0.5	0.1	1.0
AUC <sub>0–inf</sub> (ng·h/mL)	2500	1500	3200	2100
T <sub>1/2</sub> (h)	2.5	3.0	3.5	4.0
CL (mL/min/kg)	67	-	52	-
Vd (L/kg)	15	-	13	-
F (%)	-	60	-	65

C<sub>max</sub>: Maximum plasma concentration; T<sub>max</sub>: Time to reach maximum plasma concentration; AUC<sub>0–inf</sub>: Area under the plasma concentration-time curve from time zero to infinity; T<sub>1/2</sub>: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

## Pharmacodynamics

**PIM-35** is a potent and selective inhibitor of the hypothetical PIM kinase family, which plays a crucial role in cell survival and proliferation signaling pathways.

The inhibitory activity of **PIM-35** against the PIM kinase isoforms is detailed in Table 3.

Table 3: In Vitro Inhibitory Activity of **PIM-35**

Target	IC <sub>50</sub> (nM)
PIM-1	5
PIM-2	15
PIM-3	8

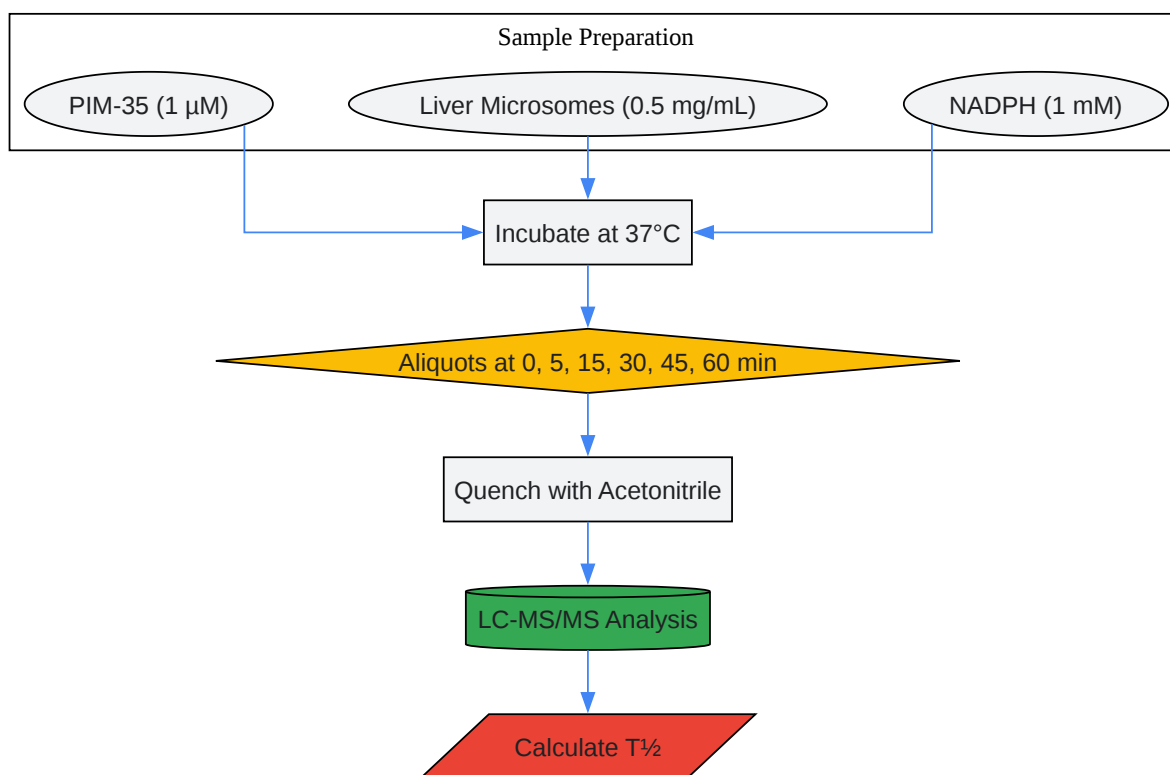
The effect of **PIM-35** on the viability of a human cancer cell line endogenously expressing PIM kinases is presented in Table 4.

Table 4: Cellular Potency of **PIM-35**

Cell Line	Assay	EC <sub>50</sub> (nM)
ABC-1 Human Cancer Cells	Cell Viability (72h)	50

## Experimental Protocols

- Objective: To determine the rate of metabolism of **PIM-35** in liver microsomes.
- Methodology:
  - **PIM-35** (1 µM) was incubated with human or mouse liver microsomes (0.5 mg/mL) in the presence of NADPH (1 mM) at 37°C.
  - Aliquots were taken at various time points (0, 5, 15, 30, 45, and 60 minutes).
  - The reaction was quenched by adding ice-cold acetonitrile.
  - Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining **PIM-35**.
  - The half-life ( $T_{1/2}$ ) was calculated from the slope of the natural log of the remaining parent compound versus time.



[Click to download full resolution via product page](#)

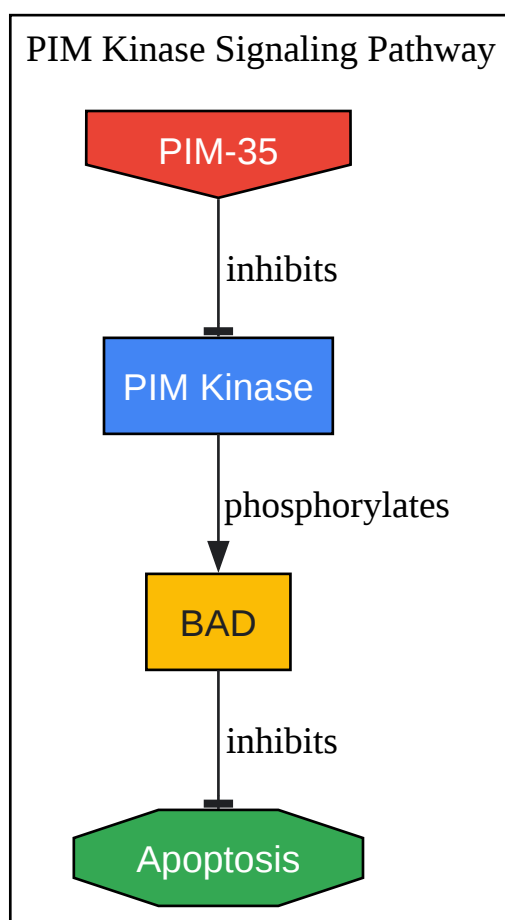
#### *Metabolic Stability Assay Workflow*

- Objective: To determine the in vitro potency of **PIM-35** against PIM kinase isoforms.
- Methodology:
  - Recombinant human PIM-1, PIM-2, and PIM-3 enzymes were used.
  - **PIM-35** was serially diluted and incubated with the kinase, a fluorescently labeled peptide substrate, and ATP.

- The reaction was allowed to proceed for 60 minutes at room temperature.
- The amount of phosphorylated substrate was quantified using a fluorescence polarization assay.
- IC<sub>50</sub> values were determined by fitting the dose-response data to a four-parameter logistic equation.

## Signaling Pathway

**PIM-35** exerts its therapeutic effect by inhibiting the PIM kinase signaling pathway, which is known to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.



[Click to download full resolution via product page](#)

**PIM-35 Mechanism of Action**

- To cite this document: BenchChem. [In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of PIM-35]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b137230#pharmacokinetics-and-pharmacodynamics-of-pim-35]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)